molecular formula C25H28N2O3S B2468848 2-(4-(isopropylsulfonyl)phenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide CAS No. 1351648-25-3

2-(4-(isopropylsulfonyl)phenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2468848
CAS No.: 1351648-25-3
M. Wt: 436.57
InChI Key: OCXRHOKIBNNTDT-UHFFFAOYSA-N
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Description

2-(4-(isopropylsulfonyl)phenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylsulfonyl)phenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the key intermediate, 4-(isopropylsulfonyl)phenylacetic acid, which is then coupled with N-phenethyl-N-(pyridin-2-ylmethyl)amine under appropriate conditions to form the final product. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(isopropylsulfonyl)phenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while reduction of a nitro group would yield an amine.

Scientific Research Applications

2-(4-(isopropylsulfonyl)phenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving sulfonyl and pyridine groups.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-(isopropylsulfonyl)phenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, further modulating their activity. These interactions can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-phenethyl-N-(pyridin-2-ylmethyl)acetamide: Lacks the sulfonyl group, which may result in different biological activity.

    2-(4-(methylsulfonyl)phenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide: Similar structure but with a methyl group instead of an isopropyl group, potentially affecting its steric and electronic properties.

Uniqueness

The presence of the isopropylsulfonyl group in 2-(4-(isopropylsulfonyl)phenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide imparts unique steric and electronic characteristics that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

N-(2-phenylethyl)-2-(4-propan-2-ylsulfonylphenyl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3S/c1-20(2)31(29,30)24-13-11-22(12-14-24)18-25(28)27(19-23-10-6-7-16-26-23)17-15-21-8-4-3-5-9-21/h3-14,16,20H,15,17-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXRHOKIBNNTDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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